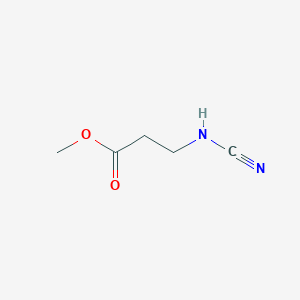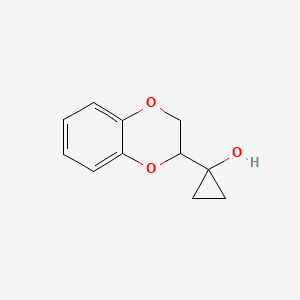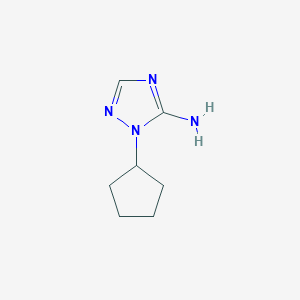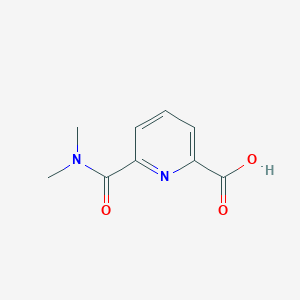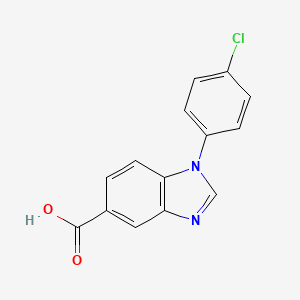
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid, also known as CPBD, is a chemical compound that is used in various scientific research applications. It is an aromatic heterocyclic compound with a five-membered ring structure that contains a nitrogen atom and a carboxylic acid group. CPBD is a versatile compound with a wide range of properties that make it useful for a variety of applications.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is used in a variety of scientific research applications, including biomedical research, drug development, and materials science. In biomedical research, this compound is used to study the effects of drugs on biological systems. In drug development, this compound is used to study the pharmacological properties of compounds. In materials science, this compound is used to study the properties of polymers and other materials.
Mécanisme D'action
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and other physiological processes. By inhibiting this enzyme, this compound can reduce inflammation and other processes that are mediated by prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral effects. In addition, this compound has been shown to have antioxidant and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid in laboratory experiments is its high solubility in both water and organic solvents. This makes it easy to use in a variety of experiments. Additionally, this compound is relatively inexpensive and can be synthesized in a short amount of time. One of the main limitations of using this compound in laboratory experiments is its low bioavailability. This means that the compound is not easily absorbed by the body, which can limit its effectiveness in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid. One possibility is to further explore its anti-inflammatory and anti-cancer properties. Additionally, this compound could be used to study the effects of other compounds on biological systems. Additionally, this compound could be used to study the effects of environmental pollutants on biological systems. Furthermore, this compound could be used to develop new materials with improved properties. Finally, this compound could be used to study the pharmacological properties of compounds in drug development.
Méthodes De Synthèse
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can be synthesized from 4-chlorobenzaldehyde and 1,3-diaminobenzene. The reaction is carried out in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDQCSDMJUAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)






